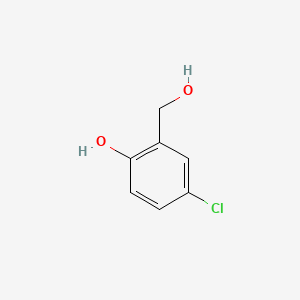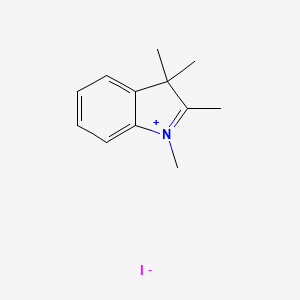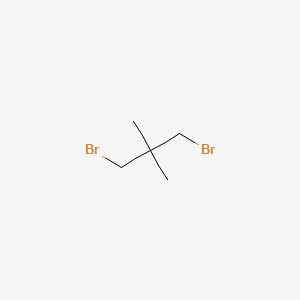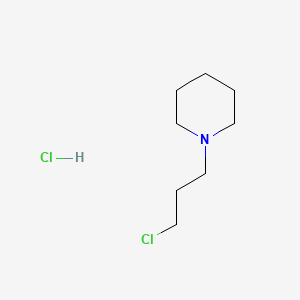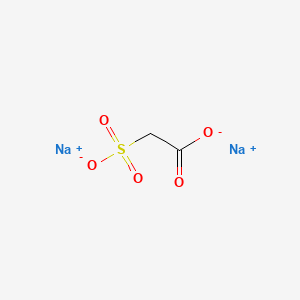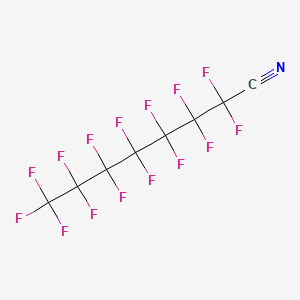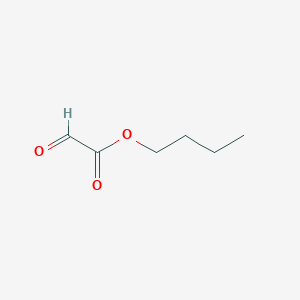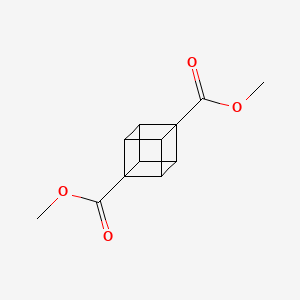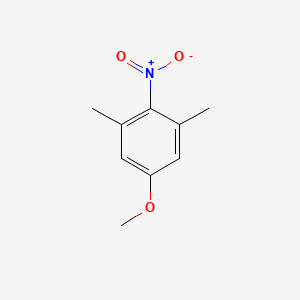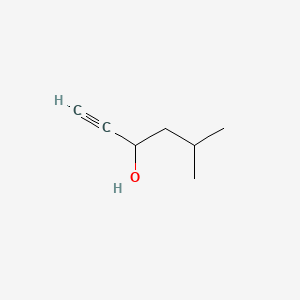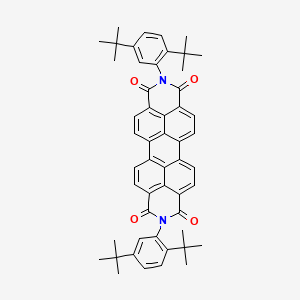
N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximid
Übersicht
Beschreibung
N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide (BTBP) is a fluorescence dye that can be used as an electron acceptor . It has an extinction coefficient of 7.4 x 10^4 cm^-1 mol^-1 dm^3 . It is also an n-channel organic semiconductor .
Molecular Structure Analysis
The empirical formula of BTBP is C52H50N2O4 . Its molecular weight is 766.96 . The SMILES string representation of its structure isCC(C)(C)c1ccc(c(c1)N2C(=O)c3ccc4c5ccc6C(=O)N(C(=O)c7ccc(c8ccc(C2=O)c3c48)c5c67)c9cc(ccc9C(C)(C)C)C(C)(C)C)C(C)(C)C . Physical And Chemical Properties Analysis
BTBP is a solid substance . It has a dye content of 97% . Its melting point is greater than 300 °C . The maximum wavelength (λmax) is 528 nm . It has N-type semiconductor properties with a mobility of 1.8x10^-4 cm^2/V·s .Wissenschaftliche Forschungsanwendungen
Photostabiler Laserfarbstoff
PDCDT wurde auf seine potenzielle Verwendung als photostabiler Laserfarbstoff untersucht . Die Absorptions- und Emissionsspektren sowie die Dipolmomente von PDCDT wurden in Lösungsmitteln unterschiedlicher Polaritäten bei Raumtemperatur untersucht . Das Dipolmoment des angeregten Singulettzustands ist höher als das des Grundzustands, was darauf hindeutet, dass der angeregte Zustand von PDCDT polarer ist als der Grundzustand .
Energie- und Elektronentransferreaktionen
PDCDT ist möglicherweise nützlich bei Energie- und Elektronentransferreaktionen . Seine hohe Fluoreszenzquantenausbeute und seine starke Farbe machen es zu einem vielversprechenden Kandidaten als Photosensibilisator .
Standortselektive Spektroskopieexperimente mit biologischen Systemen
PDCDT wurde in standortselektiven Spektroskopieexperimenten mit biologischen Systemen verwendet . Seine einzigartigen photophysikalischen Eigenschaften machen es zu einem wertvollen Werkzeug für diese Art von Studien .
P-N-Heterojunction-Solarzellen
Anwendungen von PDCDT in p-n-Heterojunction-Solarzellen wurden demonstriert . Seine photophysikalischen Eigenschaften und Redoxpotenziale machen es zu einem geeigneten Kandidaten für diese Anwendung .
Verstärkte spontane Emission
PDCDT erzeugt verstärkte spontane Emission (ASE) mit einem Maximum bei 580 nm bei Anregung durch einen Stickstofflaser . Der Absorptionsquerschnitt im Grundzustand (σA) und der Emissionsquerschnitt (σE) sowie der effektive Emissionsquerschnitt (σ*E) wurden bestimmt .
Elektrochemische Studien
Die elektrochemische Untersuchung des PDCDT-Farbstoffs wurde mit zyklischer Voltammetrie und Faltungsentfaltungsvoltammetrie in Kombination mit der digitalen Simulationstechnik durchgeführt . Die Spezies wurden durch den Verbrauch von zwei aufeinanderfolgenden Elektronen reduziert, um ein Radikalanion und ein Dianion zu bilden .
Synthese von Goldkomplexen
PDCDT-Derivate wurden zur Synthese von Goldkomplexen verwendet . Diese Komplexe haben potenzielle Anwendungen in verschiedenen Forschungsbereichen .
Fluoreszenzlöschung
Bestimmte photophysikalische Eigenschaften von PDCDT, wie z. B. Fluoreszenzlöschung, wurden untersucht . Diese Eigenschaft ist besonders nützlich bei der Untersuchung verschiedener photophysikalischer Prozesse .
Wirkmechanismus
Target of Action
The primary target of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide is the electronic distribution within its molecular structure . The compound’s activity is determined by its molecular structure, and the dipole moments of its ground and excited states may afford an insight into its reactivity .
Mode of Action
N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide interacts with its targets by changing its electronic distribution, which may result in a higher dipole moment in the excited state . This change in electronic distribution is due to a phenomenon known as solvatochromism .
Biochemical Pathways
The affected biochemical pathway of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide involves energy and electron transfer reactions . The compound is potentially useful in these reactions, as well as in site-selective spectroscopy experiments with biological systems .
Pharmacokinetics
The compound’s interaction with various solvents at room temperature has been studied . These interactions can provide insights into the compound’s bioavailability.
Result of Action
The molecular and cellular effects of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide’s action are observed in its photophysical characteristics. These include fluorescence quenching, excitation energy transfer, high fluorescence quantum yields, and high photostability . The compound also exhibits amplified spontaneous emission and has electrochemical properties .
Action Environment
Environmental factors, such as solvent polarity, can influence the action, efficacy, and stability of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide . Changing solvent polarity is usually accompanied by a change in dielectric constant and a change in polarizability of the environment . These changes can influence the ground and excited state energy differently, and a systematic analysis of solvent effect is helpful in understanding the nature of the excited state .
Safety and Hazards
BTBP is classified under GHS07. The hazard statements are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash hands and face thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide plays a significant role in biochemical reactions, particularly in energy and electron transfer processes. It interacts with various biomolecules, including proteins and enzymes, through its strong fluorescence properties. The compound’s ability to undergo molecular aggregation and its high fluorescence quantum yield make it a valuable tool in site-selective spectroscopy experiments with biological systems .
Cellular Effects
N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide influences cellular processes by acting as a photostable probe molecule. It affects cell signaling pathways and gene expression by facilitating energy transfer reactions. The compound’s high photostability and fluorescence quenching properties enable it to be used in studies involving cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide exerts its effects through binding interactions with biomolecules. It undergoes electron transfer reactions, forming radical anions and dianions. The compound’s photochemical reactivity and ability to form excimer-like emissions further contribute to its role in biochemical studies .
Temporal Effects in Laboratory Settings
In laboratory settings, N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide demonstrates high stability and photostability over time. Its fluorescence properties remain consistent, making it a reliable probe for long-term studies. The compound’s stability in various solvents and its resistance to photodegradation are crucial for its use in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide vary with different dosages in animal models. At low concentrations, the compound exhibits minimal toxicity and adverse effects. At higher doses, it may cause cellular stress and toxicity. Understanding the dosage thresholds is essential for its safe application in biochemical studies .
Transport and Distribution
Within cells and tissues, N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation in specific cellular compartments are influenced by its molecular structure and binding properties. These factors are critical for its function as a photostable probe .
Subcellular Localization
N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide localizes to specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to particular organelles, enhancing its effectiveness in biochemical studies. Understanding its subcellular localization is essential for optimizing its use in research .
Eigenschaften
IUPAC Name |
7,18-bis(2,5-ditert-butylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H50N2O4/c1-49(2,3)27-13-23-37(51(7,8)9)39(25-27)53-45(55)33-19-15-29-31-17-21-35-44-36(22-18-32(42(31)44)30-16-20-34(46(53)56)43(33)41(29)30)48(58)54(47(35)57)40-26-28(50(4,5)6)14-24-38(40)52(10,11)12/h13-26H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYPCKKQAHLMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=C(C=CC(=C9)C(C)(C)C)C(C)(C)C)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H50N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232148 | |
| Record name | Anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(2,5-bis(1,1-dimethylethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
767.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83054-80-2 | |
| Record name | Fluorescent perylene dye | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083054802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 83054-80-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(2,5-bis(1,1-dimethylethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCENT PERYLENE DYE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9W84U7KO3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



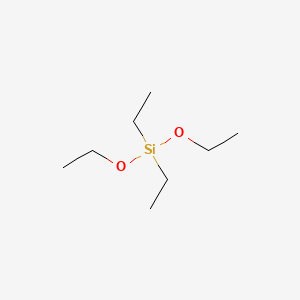

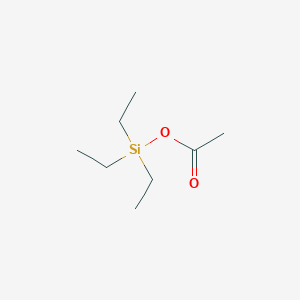
![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl-](/img/structure/B1585088.png)
